molecular formula C13H18ClN3O3 B3984874 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide

Cat. No.: B3984874
M. Wt: 299.75 g/mol
InChI Key: ZWHOVDZZQZRQSC-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-nitrophenyl group and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-4-nitroaniline, which is reacted with ethylene diamine to form the intermediate 2-[(2-chloro-4-nitrophenyl)amino]ethylamine.

    Amidation: The intermediate is then subjected to amidation with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)12(18)16-7-6-15-11-5-4-9(17(19)20)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHOVDZZQZRQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide

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